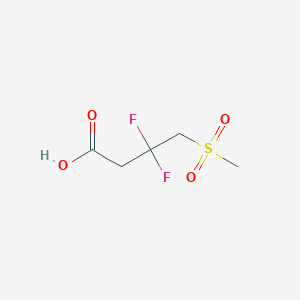

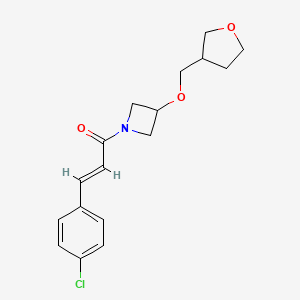

3,3-Difluoro-4-methylsulfonylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorosulfonated compounds, which are structurally related to 3,3-difluoro-4-methylsulfonylbutanoic acid, involves several key steps, including the introduction of fluorine and sulfonate groups into organic molecules. Methods such as the reaction of halogenated precursors with sulfonating agents or the direct fluorination of methylsulfonylbutanoic derivatives might be applicable. For instance, the synthesis of acyclic sulfur-nitrogen compounds provides a model for the incorporation of fluorosulfonate groups into organic frameworks, showcasing the reactivity of fluorosulfonyl derivatives in forming complex structures (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of fluorosulfonated compounds, similar to 3,3-difluoro-4-methylsulfonylbutanoic acid, often features significant electron delocalization, influencing their chemical behavior and reactivity. Studies on gas-phase structures of related compounds, such as methyl trifluoromethanesulfonate, reveal the conformational preferences and bond characteristics critical to understanding the molecular structure of 3,3-difluoro-4-methylsulfonylbutanoic acid (Trautner et al., 1999).

Chemical Reactions and Properties

Fluorosulfonated compounds, including 3,3-difluoro-4-methylsulfonylbutanoic acid, participate in a variety of chemical reactions, leveraging the reactivity of both the fluorine and sulfonate groups. These reactions include electrophilic substitutions, nucleophilic displacements, and transformations involving the cleavage or formation of C-F and C-S bonds. The work by Olah et al. on superelectrophilic reactions offers insight into the types of reactions that such compounds might undergo, demonstrating their versatility in organic synthesis (Olah et al., 1994).

科学的研究の応用

Kinetic Modeling in Environmental Chemistry

3,3-Difluoro-4-methylsulfonylbutanoic acid is closely related to perfluorinated sulfonic acids (PFOS), which are notable for their environmental persistence and toxicity. Research has focused on the thermal decomposition of these compounds, especially relevant in scenarios like open fires or incineration of materials containing perfluoroalkyl compounds. A detailed kinetic model was developed to understand the chemical reactions involved in the degradation of similar compounds, aiding in the understanding of their fate and chemical transformation in pyrolytic environments (Altarawneh, 2021).

Organic Synthesis

The synthesis of 3,3-Difluoro-4-methylsulfonylbutanoic acid analogs has implications in organic synthesis, such as the unknown racemic 3-methyl-4-phenylsulfonylbutanoic acid. This compound was synthesized and resolved into enantiomers, demonstrating its potential as a saturated isoprene building block in isoprenoid homologation (Bōdeker, Waard, & Huisman, 1981).

Photochemical Decomposition in Water Treatment

Another application involves the photochemical decomposition of perfluorocarboxylic acids (PFCAs) in water, using persulfate ion as a photochemical oxidant. This method is especially relevant for neutralizing stationary sources of PFCAs, commonly found in untreated wastewater from fluoropolymer manufacture. This approach demonstrates a potential method for dealing with environmental contamination by such compounds (Hori et al., 2005).

Environmental Impact and Toxicology Studies

Several studies have focused on the environmental impact and toxicological aspects of compounds similar to 3,3-Difluoro-4-methylsulfonylbutanoic acid. For instance, studies on polar bears showed that concentrations of related perfluoroalkyl acids increased exponentially over time, indicating significant environmental accumulation and potential ecological impact (Smithwick et al., 2006).

特性

IUPAC Name |

3,3-difluoro-4-methylsulfonylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O4S/c1-12(10,11)3-5(6,7)2-4(8)9/h2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGSTSVNXQJWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CC(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-4-methanesulfonylbutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-Ethoxypropylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2489598.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2489610.png)